molecular formula C9H10N2O2 B1314924 5-Nitro-1,2,3,4-tetrahydroquinoline CAS No. 39217-91-9

5-Nitro-1,2,3,4-tetrahydroquinoline

Cat. No.: B1314924
CAS No.: 39217-91-9
M. Wt: 178.19 g/mol
InChI Key: SLKNPFUKDWYVGF-UHFFFAOYSA-N
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Description

5-Nitro-1,2,3,4-tetrahydroquinoline is a nitrogen-containing heterocyclic compound It is a derivative of 1,2,3,4-tetrahydroquinoline, where a nitro group is attached to the fifth position of the quinoline ring

Mechanism of Action

Target of Action

The primary target of 1,2,3,4-tetrahydroquinoline derivatives, which includes 5-Nitro-1,2,3,4-tetrahydroquinoline, is the retinoic acid receptor-related orphan receptor γ (RORγ) . RORγ is a nuclear receptor subfamily that consists of RORα, RORβ, and RORγ . It is regarded as an attractive therapeutic target for the treatment of prostate cancer .

Mode of Action

The 1,2,3,4-tetrahydroquinoline derivatives act as novel RORγ inverse agonists . They effectively inhibit the RORγ transcriptional activity and exhibit excellent selectivity against other nuclear receptor subtypes . The structural basis for their inhibitory potency was elucidated through the crystallographic study of RORγ LBD complex .

Biochemical Pathways

The 1,2,3,4-tetrahydroquinoline derivatives, including this compound, exert diverse biological activities against various infective pathogens and neurodegenerative disorders

Pharmacokinetics

The representative compounds of 1,2,3,4-tetrahydroquinoline derivatives demonstrated reasonable antiproliferative activity .

Result of Action

The 1,2,3,4-tetrahydroquinoline derivatives potently inhibited colony formation and the expression of AR, AR regulated genes, and other oncogenes in AR positive prostate cancer cell lines . Moreover, they effectively suppressed tumor growth in a 22Rv1 xenograft tumor model in mice .

Action Environment

It is known that the synthesis of 1,2,3,4-tetrahydroquinoline derivatives involves a three-component cascade reaction , which could potentially be influenced by environmental factors such as temperature and pressure.

Biochemical Analysis

Biochemical Properties

5-Nitro-1,2,3,4-tetrahydroquinoline plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . The nitro group in this compound can undergo reduction to form reactive intermediates that can covalently bind to proteins, potentially leading to enzyme inhibition or activation. Additionally, this compound has been observed to interact with proteins involved in oxidative stress responses, such as superoxide dismutase and catalase, indicating its potential role in modulating redox homeostasis .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . For instance, this compound can induce the expression of pro-apoptotic genes such as Bax and p53, while downregulating anti-apoptotic genes like Bcl-2. This modulation of gene expression leads to increased apoptosis in cancer cells, making it a potential candidate for anticancer therapy . Furthermore, this compound affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux and energy production within cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, leading to competitive or non-competitive inhibition . For example, this compound has been shown to inhibit the activity of cytochrome P450 enzymes by binding to the heme group, thereby preventing substrate access . Additionally, the reduction of the nitro group in this compound generates reactive intermediates that can form covalent adducts with nucleophilic residues in proteins, leading to enzyme inactivation . These interactions result in changes in gene expression and cellular function, contributing to the compound’s biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as pH, temperature, and the presence of reducing agents . Over time, this compound can undergo degradation, leading to the formation of various metabolites that may have different biological activities . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit minimal toxicity and can induce beneficial effects such as enhanced antioxidant activity and reduced inflammation . At higher doses, this compound can cause toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of reactive intermediates and the formation of covalent adducts with cellular proteins . Threshold effects have also been observed, where a certain dosage is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its reduction and subsequent conjugation . The nitro group in this compound can be reduced by nitroreductases to form hydroxylamine and amine derivatives . These metabolites can then undergo further conjugation with glutathione or glucuronic acid, facilitating their excretion from the body . The involvement of this compound in these metabolic pathways can influence the levels of various metabolites and the overall metabolic flux within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also affected by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been shown to localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus . The targeting of this compound to specific subcellular compartments is influenced by post-translational modifications and the presence of targeting signals . For instance, the nitro group in this compound can undergo reduction in the mitochondria, leading to the generation of reactive intermediates that can affect mitochondrial function . Additionally, the localization of this compound to the nucleus can influence gene expression by interacting with transcription factors and DNA .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Nitro-1,2,3,4-tetrahydroquinoline can be synthesized through the selective hydrogenation of 5-nitroquinoline. This process typically involves the use of a palladium catalyst under hydrogen gas at elevated temperatures and pressures . Another method involves the reduction of 5-nitroquinoline using transfer hydrogenation with a magnetically recoverable palladium catalyst .

Industrial Production Methods

In industrial settings, the production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions allows for efficient large-scale production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitro group enhances its reactivity, making it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

5-nitro-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c12-11(13)9-5-1-4-8-7(9)3-2-6-10-8/h1,4-5,10H,2-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKNPFUKDWYVGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2[N+](=O)[O-])NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20479097
Record name 5-NITRO-1,2,3,4-TETRAHYDROQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20479097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39217-91-9
Record name 5-NITRO-1,2,3,4-TETRAHYDROQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20479097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-nitro-1,2,3,4-tetrahydroquinoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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